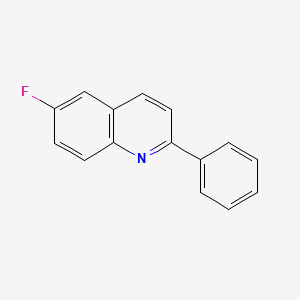

6-Fluoro-2-phenylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H10FN |

|---|---|

Molecular Weight |

223.24 g/mol |

IUPAC Name |

6-fluoro-2-phenylquinoline |

InChI |

InChI=1S/C15H10FN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H |

InChI Key |

HUPXUOFLBBBWTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoro-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoro-2-phenylquinoline, a fluorinated analog of the 2-phenylquinoline scaffold. The document details a plausible synthetic route based on established methodologies, outlines expected physicochemical and spectroscopic properties, and discusses the potential applications of this class of compounds.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a fluorine atom into the quinoline ring system can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability, often leading to enhanced biological activity. This compound, as a member of this family, holds considerable interest for research and development in medicinal chemistry. This guide serves as a technical resource for professionals engaged in the synthesis, characterization, and application of novel quinoline-based compounds.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a modified Doebner-von Miller reaction. This classical method for quinoline synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. For the synthesis of the target molecule, 4-fluoroaniline and cinnamaldehyde are the logical starting materials.

Experimental Protocol: Adapted Doebner-von Miller Synthesis

This protocol is adapted from established procedures for the synthesis of similar 6-substituted-2-phenylquinoline derivatives.

Materials:

-

4-Fluoroaniline

-

Cinnamaldehyde

-

Hydrochloric Acid (concentrated)

-

Ethanol

-

Sodium hydroxide solution (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoroaniline (1 equivalent) in ethanol.

-

To this solution, add concentrated hydrochloric acid (catalytic amount) and cinnamaldehyde (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Expected Yield: Based on the synthesis of structurally similar compounds, a yield in the range of 60-75% can be anticipated.

Characterization of this compound

The structural elucidation and confirmation of the synthesized this compound would be performed using a combination of spectroscopic techniques and physical property measurements. The following table summarizes the expected characterization data, predicted based on the analysis of the parent compound, 2-phenylquinoline, and other fluorinated quinoline derivatives.

Table 1: Physicochemical and Spectroscopic Data

| Parameter | Predicted Value/Observation |

| Molecular Formula | C₁₅H₁₀FN |

| Molecular Weight | 223.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available. Expected to be a defined melting point. |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 8.20-8.10 (m, 2H), 7.90-7.80 (m, 2H), 7.75-7.65 (m, 1H), 7.55-7.40 (m, 4H). The fluorine substitution at the 6-position is expected to cause splitting of the signals for the protons on the quinoline ring, particularly H5 and H7. |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 160-155 (d, JCF), 157.0, 147.5, 139.0, 136.0, 130.0, 129.5, 129.0, 128.0, 127.5, 122.0 (d, JCF), 119.0, 110.0 (d, JCF). The carbon directly attached to the fluorine (C6) will appear as a doublet with a large coupling constant. Other carbons in proximity will also show smaller C-F couplings. |

| Mass Spectrometry (EI) | m/z (%): 223 (M⁺, 100), 222 (M-H, significant), 195 (M-HCN), 169. The molecular ion peak is expected to be the base peak. |

| FTIR (KBr) | νmax (cm⁻¹): ~3060 (Ar C-H), ~1600, ~1500, ~1450 (C=C and C=N stretching), ~1250 (C-F stretching). |

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: A schematic of the Doebner-von Miller synthesis of this compound.

Logical Relationship of Characterization Techniques

The following diagram outlines the logical flow of characterizing the final product.

Caption: Logical flow for the characterization of this compound.

Potential Applications and Biological Relevance

While specific biological data for this compound is not extensively documented, the broader class of 2-phenylquinolines has shown significant promise in various therapeutic areas. These include:

-

Anticancer Activity: Many substituted 2-phenylquinolines have demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial and Antiviral Properties: The quinoline scaffold is a well-known pharmacophore in antimicrobial and antiviral drug discovery.

-

Efflux Pump Inhibition: Certain 2-phenylquinoline derivatives have been identified as inhibitors of bacterial efflux pumps, which are responsible for antibiotic resistance.

The introduction of a fluorine atom at the 6-position could potentially enhance these activities and improve the pharmacokinetic profile of the molecule, making this compound a valuable candidate for further investigation in drug discovery programs.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The adapted Doebner-von Miller synthesis offers a practical and efficient route to this compound. The predicted characterization data serves as a useful reference for researchers undertaking its synthesis. Given the established biological importance of the 2-phenylquinoline scaffold, this compound represents a promising molecule for further exploration in the development of novel therapeutic agents.

An In-depth Technical Guide on the Physicochemical Properties of 6-Fluoro-2-phenylquinoline

This technical guide provides a comprehensive overview of the available physicochemical properties, potential synthetic methodologies, and biological activities of 6-fluoro-2-phenylquinoline and structurally related compounds. The information is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of quinoline derivatives.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound is limited in publicly available literature. However, by examining closely related analogs such as 2-phenylquinoline and various fluorinated quinolines, we can infer likely characteristics. The following tables summarize the available data for these related compounds, which can serve as a valuable reference for estimating the properties of this compound.

Table 1: Physicochemical Data of 2-Phenylquinoline and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP | pKa |

| 2-Phenylquinoline | C₁₅H₁₁N | 205.26 | 82-85[1] | 363[1] | 3.90[2] | 4.52 (Predicted)[3] |

| 6-Fluoro-2-methylquinoline | C₁₀H₈FN | 161.18 | 49-53[4] | Not Available | 2.7 (Computed)[5] | Not Available |

| 4-Chloro-6-fluoroquinoline | C₉H₅ClFN | 181.59 | 75-79[6] | 259.94 | Not Available | 2.90 (Predicted)[6] |

| 6-Fluoroquinoline | C₉H₆FN | 147.15 | Not Available | Not Available | Not Available | Not Available |

Experimental Protocols

Generalized Combes Synthesis of a 2-Phenylquinoline Derivative

This method involves the acid-catalyzed reaction of an aniline with a β-diketone. For the synthesis of this compound, 4-fluoroaniline would be reacted with a phenyl-substituted β-diketone.

-

Step 1: Reaction of 4-fluoroaniline with a phenyl-substituted β-diketone. An equimolar mixture of 4-fluoroaniline and a suitable phenyl-substituted β-diketone (e.g., benzoylacetone) is prepared.

-

Step 2: Acid Catalysis. A strong acid, such as sulfuric acid or polyphosphoric acid, is added to the mixture to catalyze the cyclization reaction.

-

Step 3: Heating. The reaction mixture is heated to promote the condensation and cyclization to form the quinoline ring. The reaction temperature and time would need to be optimized.

-

Step 4: Work-up and Purification. After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted and purified, typically by recrystallization or column chromatography, to yield the final 2-phenylquinoline derivative.

A facile two-step synthesis has been described for 3-fluoro-6-methoxyquinoline which involves heating p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride, followed by hydrogenolysis.[7] This suggests that similar strategies involving substituted anilines and functionalized acids could be explored for the synthesis of this compound.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities and can interact with various cellular signaling pathways. While specific studies on this compound are not prevalent, research on the broader class of 2-phenylquinolines and other substituted quinolines has identified them as potential therapeutic agents, particularly in oncology and infectious diseases.

2-Phenylquinoline derivatives have been investigated for their broad-spectrum anti-coronavirus activity.[8][9] Some of these compounds have shown potent activity against SARS-CoV-2 helicase (nsp13).[8][9] Additionally, certain 2-phenylquinolines have been identified as potent inhibitors of the NorA efflux pump in Staphylococcus aureus, which is a mechanism of antimicrobial resistance.[10]

Quinoline-based molecules have been shown to target several key receptors and pathways involved in carcinogenesis, including c-Met, EGFR, and VEGFR.[11] The inhibition of these receptors can disrupt downstream signaling cascades that are crucial for tumor growth, proliferation, and angiogenesis.

The diagram below illustrates a generalized signaling pathway that can be modulated by quinoline derivatives, leading to the inhibition of cancer cell proliferation and survival.

Caption: Generalized signaling pathways inhibited by quinoline derivatives.

The following workflow outlines a typical experimental process for evaluating the biological activity of a novel compound like this compound.

Caption: A typical workflow for screening the biological activity of a new compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-phenylquinoline [stenutz.eu]

- 3. Page loading... [guidechem.com]

- 4. 6-氟-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 391-77-5,4-Chloro-6-fluoroquinoline | lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]

Navigating the Therapeutic Potential of 6-Fluoro-2-phenylquinoline: A Technical Guide to its Putative Mechanisms of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the potential mechanisms of action for the compound 6-Fluoro-2-phenylquinoline. It is important to note that while direct research on this specific molecule is limited, a comprehensive analysis of the broader class of 2-phenylquinoline derivatives reveals a diverse and promising range of biological activities. This document synthesizes the available scientific literature on these derivatives to infer the likely therapeutic pathways and molecular targets of this compound. The information is presented with the understanding that the fluorine substitution at the 6-position can significantly influence the potency and selectivity of the compound for these various targets.

Anti-Coronavirus Activity: Targeting Viral Replication Machinery

Recent global health challenges have spurred intensive research into antiviral agents. Notably, derivatives of 2-phenylquinoline have emerged as broad-spectrum inhibitors of coronaviruses, including SARS-CoV-2.[1][2][3][4] The primary proposed mechanism centers on the inhibition of the viral helicase, nsp13, an essential enzyme for viral RNA replication.[1][2][3][4] Additionally, some evidence suggests a potential role in the modulation of the host cell's autophagy pathway.[2]

Quantitative Data: Anti-Coronavirus Activity of 2-Phenylquinoline Derivatives

| Compound Class | Virus | Assay | Endpoint | Value (µM) | Reference |

| 2-Phenylquinolines | SARS-CoV-2 | Antiviral Activity | EC50 | 5.9 - 13.0 | [1] |

| 2-Phenylquinolines | SARS-CoV-2 | Cytotoxicity | CC50 | > 100 | [1] |

| 2-Phenylquinoline Derivative (6g) | SARS-CoV-2 | Helicase Unwinding Activity | IC50 | 0.42 | [3] |

| 2-Phenylquinoline Derivative (7k) | SARS-CoV-2 | Helicase Unwinding Activity | IC50 | 1.41 | [3] |

| 2-Phenylquinolines | HCoV-229E | Antiviral Activity | EC50 | 0.2 - 9.4 | [1][2] |

| 2-Phenylquinolines | HCoV-OC43 | Antiviral Activity | EC50 | 0.6 - 7.7 | [2] |

Experimental Protocol: SARS-CoV-2 Helicase Inhibition Assay

A frequently employed method to determine the inhibitory potential of compounds against SARS-CoV-2 nsp13 helicase is the Förster Resonance Energy Transfer (FRET)-based assay.[5][6]

Principle: This assay utilizes a double-stranded nucleic acid substrate (either DNA or RNA) where one strand is labeled with a fluorophore (e.g., Cy3) and the other with a quencher (e.g., BHQ-2). In the annealed state, the proximity of the quencher dampens the fluorescence of the fluorophore. Upon the addition of nsp13 helicase and ATP, the enzyme unwinds the duplex, separating the fluorophore and quencher strands. This separation results in an increase in fluorescence signal, which can be measured over time. The presence of an inhibitor will slow down or prevent this unwinding, leading to a reduced fluorescence signal.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, NaCl, MgCl₂, DTT, and ATP is prepared.

-

Compound Pre-incubation: The test compound (e.g., a 2-phenylquinoline derivative) is pre-incubated with the purified recombinant nsp13 helicase for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.

-

Reaction Initiation: The FRET-based nucleic acid substrate is added to the reaction mixture to initiate the unwinding reaction.

-

Signal Detection: The fluorescence intensity is monitored kinetically using a plate reader at appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase. The percentage of inhibition is determined by comparing the velocities in the presence of the inhibitor to a DMSO control. IC50 values are then calculated by fitting the dose-response data to a suitable equation.

Signaling Pathway: Inhibition of Viral Replication

Anti-HIV Activity: Disrupting Viral Transcription

Derivatives of 2-phenylquinoline, specifically 2-phenylquinolones, have been investigated for their potential to inhibit the replication of the Human Immunodeficiency Virus (HIV).[7] The proposed mechanism of action involves the interference with the crucial interaction between the viral Tat (transactivator of transcription) protein and the TAR (trans-activation responsive) RNA element.[7][8] This interaction is essential for the efficient transcription of the HIV-1 genome.

Experimental Protocol: Tat/TAR Interaction Assay (Fluorescence Quenching)

A common method to study the inhibition of the Tat/TAR interaction is a fluorescence quenching assay.

Principle: This assay relies on the change in fluorescence of a labeled molecule upon binding. For instance, a fluorescently labeled Tat-derived peptide can be used. In its free form, the peptide exhibits a certain level of fluorescence. Upon binding to the TAR RNA, the fluorescence may be quenched or enhanced. A compound that inhibits this interaction will prevent the binding, thus leading to a fluorescence signal that is closer to that of the free peptide.

Methodology:

-

Reagents: A fluorescently labeled Tat peptide and a synthetic TAR RNA oligonucleotide are required.

-

Reaction Setup: The labeled Tat peptide is incubated with the TAR RNA in a suitable buffer system in the wells of a microplate.

-

Inhibitor Addition: The 2-phenylquinolone derivative is added to the reaction mixture at various concentrations.

-

Incubation: The mixture is incubated for a specific time to allow for binding equilibrium to be reached.

-

Fluorescence Measurement: The fluorescence intensity is measured using a spectrofluorometer at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis: The degree of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to controls (peptide alone and peptide with TAR RNA). IC50 values can be determined from the dose-response curve.

Antibacterial Activity: Overcoming Antibiotic Resistance through Efflux Pump Inhibition

A significant challenge in treating bacterial infections is the rise of antimicrobial resistance. One mechanism by which bacteria, such as Staphylococcus aureus, evade the effects of antibiotics is through the overexpression of efflux pumps, like NorA. These pumps actively extrude antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. 2-Phenylquinoline derivatives have been identified as potent inhibitors of the NorA efflux pump.[9][10][11] By inhibiting this pump, these compounds can restore the susceptibility of resistant bacterial strains to conventional antibiotics like ciprofloxacin.

Quantitative Data: NorA Efflux Pump Inhibition by 2-Phenylquinoline Derivatives

| Bacterial Strain | Antibiotic | Endpoint | Fold Reduction in MIC | Reference |

| S. aureus SA-1199B (NorA overexpressing) | Ciprofloxacin | MIC | 8 | [12] |

Experimental Protocol: Efflux Pump Inhibition Assay (Broth Microdilution)

The inhibitory effect of 2-phenylquinoline derivatives on efflux pumps is typically assessed by determining the minimum inhibitory concentration (MIC) of an antibiotic in the presence and absence of the potential inhibitor.[13][14]

Principle: If a compound inhibits an efflux pump that is responsible for resistance to a particular antibiotic, the concentration of that antibiotic required to inhibit bacterial growth (the MIC) will be lower in the presence of the inhibitor.

Methodology:

-

Bacterial Culture: The bacterial strain of interest (e.g., a NorA-overexpressing strain of S. aureus) is grown to a specific optical density.

-

Serial Dilutions: A serial dilution of the antibiotic (e.g., ciprofloxacin) is prepared in a 96-well microtiter plate containing bacterial growth medium.

-

Inhibitor Addition: A fixed, sub-inhibitory concentration of the 2-phenylquinoline derivative is added to a parallel set of serial dilutions.

-

Inoculation: Each well is inoculated with the prepared bacterial culture.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction in the MIC in the presence of the 2-phenylquinoline derivative indicates efflux pump inhibition.

Anticancer Activity: Modulation of Key Signaling Pathways

The quinoline scaffold is a privileged structure in medicinal chemistry, and various derivatives have been explored for their anticancer properties. A prominent mechanism of action for some quinoline-based compounds is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[15][16][17] This pathway is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and growth.

Quantitative Data: PI3K/mTOR Inhibition by Quinoline Derivatives

| Compound Class | Target | Assay | Endpoint | Value (nM) | Reference |

| Quinoline Derivative (PQQ) | mTOR | Cell-based | IC50 | 64 | [15] |

| Quinoline Derivatives | PI3Kα | Biochemical | IC50 | 0.50 - 2.03 | [18] |

Experimental Protocol: PI3Kα Kinase Assay

The inhibitory activity of compounds against PI3Kα can be determined using various in vitro kinase assays, such as the ADP-Glo™ Kinase Assay.[10][19]

Principle: This assay measures the amount of ADP produced during the kinase reaction. PI3Kα phosphorylates its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting ATP to ADP in the process. The amount of ADP generated is directly proportional to the kinase activity. The ADP is then converted to ATP, and the amount of ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal.

Methodology:

-

Kinase Reaction: Recombinant PI3Kα is incubated with its lipid substrate (PIP2) and ATP in a kinase reaction buffer. The test compound is included at various concentrations.

-

ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the ADP produced to ATP and to provide the luciferase and luciferin for the generation of a luminescent signal.

-

Luminescence Measurement: The luminescence is measured using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3Kα activity. The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.

Conclusion

The 2-phenylquinoline scaffold represents a versatile platform for the development of novel therapeutics with diverse mechanisms of action. While the specific biological profile of this compound requires direct experimental evaluation, the extensive research on its structural analogs provides a strong foundation for predicting its potential as an anti-coronavirus, anti-HIV, antibacterial, or anticancer agent. The fluorine substitution at the 6-position is anticipated to modulate the potency and selectivity of the compound for the targets discussed herein. This technical guide serves as a comprehensive resource for researchers and drug development professionals to inform the rational design and investigation of this compound and related compounds in various therapeutic areas. Further research is warranted to elucidate the precise mechanism of action and to unlock the full therapeutic potential of this promising chemical entity.

References

- 1. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Phenylquinolones as inhibitors of the HIV-1 Tat-TAR interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel quinoline derivatives as HIV-1 Tat-TAR interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Phenylquinoline S. aureus NorA Efflux Pump Inhibitors: Evaluation of the Importance of Methoxy Group Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.de [promega.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. research.unipd.it [research.unipd.it]

- 13. MIC testing and efflux pump inhibition [bio-protocol.org]

- 14. mdpi.com [mdpi.com]

- 15. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. PI3K (p110α/p85α) Protocol [promega.com]

Biological Activity of 6-Fluoro-2-phenylquinoline Derivatives: A Technical Guide

Disclaimer: Scientific literature extensively covers the biological activities of the broader quinoline, fluoroquinolone, and 2-phenylquinoline families. However, specific research focusing on derivatives of the 6-Fluoro-2-phenylquinoline core scaffold is limited. This guide provides a comprehensive overview of the biological activities of closely related quinoline derivatives to infer the potential therapeutic applications of the this compound class, supported by established experimental protocols and pathway visualizations.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2][3][4][5] The fusion of a benzene and a pyridine ring forms the fundamental quinoline structure, which serves as a versatile scaffold for the development of therapeutic agents. Modifications to this core structure, such as the introduction of a fluorine atom and a phenyl group, can significantly modulate the biological properties of the resulting compounds.

The introduction of a fluorine atom at the C-6 position, a hallmark of many successful fluoroquinolone antibiotics, is known to enhance antimicrobial efficacy.[6][7][8][9][10] Simultaneously, the presence of a phenyl group at the C-2 position has been associated with a range of biological effects, including anticancer and antiviral activities. This technical guide will explore the known biological activities of derivatives from these closely related families to project the potential of this compound derivatives as therapeutic agents.

Anticancer Activity

The anticancer potential of quinoline derivatives has been a subject of intense research. While specific data on this compound derivatives is scarce, studies on fluoroquinolones and 2-phenylquinolines have revealed significant antiproliferative effects against various cancer cell lines.

Mechanism of Action: Topoisomerase II Inhibition

A primary mechanism by which certain fluoroquinolone derivatives exert their anticancer effects is through the inhibition of human topoisomerase II.[6][9] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the cleavable complex between topoisomerase II and DNA, these compounds lead to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[6][10]

Quantitative Data: Anticancer Activity of Related Derivatives

The following table summarizes the in vitro anticancer activity of representative fluoroquinolone and 2-phenylquinoline derivatives against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fluoroquinolone | Ciprofloxacin-chalcone conjugate | A549 (Lung) | 27.71 | [7] |

| Fluoroquinolone | Ciprofloxacin-chalcone conjugate | HepG2 (Liver) | 22.09 | [7] |

| Fluoroquinolone | Norfloxacin derivative | DU145 (Prostate) | Varies | [7] |

| Fluoroquinolone | Norfloxacin derivative | HCT116 (Colon) | Varies | [7] |

Antimicrobial Activity

The quinoline scaffold is the foundation of the widely used fluoroquinolone class of antibiotics. The presence of a fluorine atom at the C-6 position is a critical determinant of their antibacterial potency. It is therefore highly probable that this compound derivatives will exhibit significant antimicrobial properties.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

In bacteria, fluoroquinolones primarily target DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for bacterial DNA replication, repair, and recombination. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

References

- 1. journal.ijresm.com [journal.ijresm.com]

- 2. ijshr.com [ijshr.com]

- 3. A Review on Biological Activity of Quinoline-based Hybrids | Bentham Science [eurekaselect.com]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. jmr.journals.ekb.eg [jmr.journals.ekb.eg]

6-Fluoro-2-phenylquinoline: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 6-Fluoro-2-phenylquinoline. The information is intended for researchers, scientists, and professionals involved in drug discovery and development. While direct experimental data for this specific compound is limited, this guide synthesizes information from closely related analogs and derivatives to provide a robust starting point for further investigation.

Molecular Structure and Identifiers

This compound is a heterocyclic aromatic compound featuring a quinoline core substituted with a fluorine atom at the 6-position and a phenyl group at the 2-position.

Table 1: Molecular Identifiers and Descriptors

| Identifier | Value | Source |

| IUPAC Name | This compound | Inferred |

| Molecular Formula | C₁₅H₁₀FN | Inferred from --INVALID-LINK--[1] |

| Canonical SMILES | c1ccc(cc1)c2nc3cc(c(cc3c2)F) | Inferred |

| CAS Number | Not available | N/A |

Physicochemical Properties

Table 2: Estimated and Comparative Physicochemical Properties

| Property | Estimated Value for this compound | Experimental Value for 6-Fluoro-2-methylquinoline | Source (Analog) |

| Molecular Weight | ~223.25 g/mol | 161.18 g/mol | PubChem CID: 70784[2] |

| Melting Point | Estimated to be higher than 49-53 °C | 49-53 °C | Sigma-Aldrich |

| Boiling Point | Not available | Not available | N/A |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents. | Not available | N/A |

| logP | Estimated to be > 2.7 | 2.7 | PubChem CID: 70784[2] |

Note: The presence of the larger, more hydrophobic phenyl group in this compound is expected to increase the molecular weight, melting point, and logP compared to its methyl-substituted analog.

Synthesis and Characterization

The most common and versatile method for the synthesis of quinolines is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Proposed Synthetic Route: Friedländer Synthesis

A plausible synthetic route to this compound involves the reaction of 2-amino-5-fluorobenzophenone with a compound providing a two-carbon component, such as acetaldehyde or its equivalent.

Caption: Proposed Friedländer synthesis of this compound.

General Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-amino-5-fluorobenzophenone (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add acetaldehyde (1.2 eq).

-

Catalyst Addition: Slowly add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization

The structure of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons on both the quinoline and phenyl rings.

-

¹³C NMR will confirm the number of unique carbon atoms.

-

¹⁹F NMR will show a singlet corresponding to the fluorine atom at the 6-position.

-

-

Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C=C and C=N stretching of the aromatic rings would be expected.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the broader class of 2-phenylquinolines and fluoroquinolones has demonstrated significant therapeutic potential, particularly as anticancer and antimicrobial agents.

Anticancer Potential

Studies on substituted 2-arylquinolines have shown selective cytotoxicity against various cancer cell lines, including prostate (PC3) and cervical (HeLa) cancer cells.[3] The substitution at the C-6 position of the quinoline ring has been noted to influence this activity.[3] The proposed mechanism of action for some quinoline derivatives involves the inhibition of key cellular processes or signaling pathways.

Caption: Potential mechanism of anticancer activity.

Antimicrobial Potential

The 2-phenylquinoline scaffold has been investigated for its activity as an efflux pump inhibitor in bacteria, which could reverse antimicrobial resistance.[4] This suggests that this compound could also be explored for its potential to act as a standalone antimicrobial agent or as an adjuvant to enhance the efficacy of existing antibiotics.

Future Research Directions

Based on the available information, the following areas are ripe for further investigation of this compound:

-

Definitive Synthesis and Characterization: Development and optimization of a synthetic protocol followed by full spectroscopic characterization.

-

In Vitro Biological Screening: Evaluation of its cytotoxic activity against a panel of cancer cell lines and its antimicrobial activity against various bacterial and fungal strains.

-

Mechanism of Action Studies: If biological activity is confirmed, elucidation of the specific cellular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to understand the impact of substitutions on biological activity.

This technical guide provides a foundational understanding of this compound, highlighting its potential as a valuable scaffold for the development of new therapeutic agents. Further experimental work is necessary to fully elucidate its chemical and biological properties.

References

- 1. 1416438-82-8|this compound-4-carbonitrile|BLD Pharm [bldpharm.com]

- 2. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Spectral Analysis of 6-Fluoro-2-phenylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 6-Fluoro-2-phenylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of complete, published experimental spectra for this specific molecule, this guide presents predicted spectral data based on the well-characterized parent compound, 2-phenylquinoline, and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring and analyzing the spectral data are also provided, along with visual workflows to illustrate the analytical processes.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from experimental data for 2-phenylquinoline, with adjustments made to account for the electronic effects of the fluorine substituent at the 6-position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2 | d | ~8.5 | H-4 |

| ~8.1 | d | ~8.5 | H-8 |

| ~7.9 | dd | ~9.0, ~2.5 | H-5 |

| ~7.8 | m | - | H-2', H-6' |

| ~7.7 | dd | ~9.0, ~4.5 | H-7 |

| ~7.5 | m | - | H-3', H-4', H-5' |

| ~7.4 | d | ~8.5 | H-3 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on the spectrum of 2-phenylquinoline and known fluorine substituent effects.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, J ≈ 250 Hz) | C-6 |

| ~156 | C-2 |

| ~147 | C-8a |

| ~139 | C-1' |

| ~136 | C-4 |

| ~131 (d, J ≈ 9 Hz) | C-8 |

| ~130 | C-4' |

| ~129 | C-2', C-6' |

| ~128 | C-3', C-5' |

| ~127 (d, J ≈ 9 Hz) | C-4a |

| ~122 (d, J ≈ 26 Hz) | C-5 |

| ~119 | C-3 |

| ~110 (d, J ≈ 22 Hz) | C-7 |

Solvent: CDCl₃. Predictions are based on the spectrum of 2-phenylquinoline and known fluorine substituent effects.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium-Weak | C-H stretch (aromatic) |

| 1600-1620 | Medium | C=C stretch (quinoline ring) |

| 1500-1580 | Strong | C=C stretch (aromatic rings) |

| 1200-1250 | Strong | C-F stretch |

| 800-850 | Strong | C-H bend (out-of-plane) |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 223 | High | [M]⁺ (Molecular Ion) |

| 222 | Moderate | [M-H]⁺ |

| 195 | Moderate | [M-HCN]⁺ or [M-F]⁺ |

| 127 | Moderate | [C₁₀H₇]⁺ (Naphthyl cation fragment) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation fragment) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized protocols for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Integrate the proton signals and reference the chemical shifts to TMS.

-

The Dawn of a Privileged Scaffold: A Technical History of 2-Phenylquinolines

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline core is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a wide array of biologically active compounds and functional materials. This technical guide delves into the historical discovery and the evolution of the synthesis of this "privileged scaffold," providing a detailed account for researchers and scientists. We will explore the seminal synthetic methodologies, present key experimental protocols, and trace the journey of 2-phenylquinolines from their initial discovery to their current standing as a versatile platform in drug development.

The Genesis: Discovery and Early Synthesis

The story of 2-phenylquinolines is intrinsically linked to the broader history of quinoline chemistry. While quinoline itself was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, the ability to synthesize substituted quinolines in the laboratory unlocked their true potential. The latter half of the 19th century witnessed the development of several foundational methods for quinoline synthesis, with the Doebner-von Miller reaction , first reported in 1881, emerging as a key route to 2-substituted quinolines.

It is in the context of this reaction that the first synthesis of a 2-phenylquinoline derivative is believed to have occurred. In 1883, Oscar Doebner and Wilhelm von Miller published a paper titled "Ueber Phenylchinolin" (On Phenylquinoline) in the Berichte der deutschen chemischen Gesellschaft. This work described the reaction of aniline with α,β-unsaturated carbonyl compounds, which, when applied with the appropriate precursors, would yield a 2-phenyl-substituted quinoline.

Another pivotal early method is the Pfitzinger reaction , reported by Wilhelm Pfitzinger in 1886. This reaction, involving the condensation of isatin with a carbonyl compound in the presence of a base, provided a direct route to quinoline-4-carboxylic acids. By employing acetophenone as the carbonyl component, this method yielded 2-phenyl-quinoline-4-carboxylic acid, a versatile intermediate for further functionalization.

Foundational Synthetic Protocols

The enduring legacy of these 19th-century reactions lies in their conceptual framework, which has been refined and adapted over more than a century. Below are detailed descriptions of the seminal reactions that paved the way for the synthesis of 2-phenylquinolines.

The Doebner-von Miller Reaction (1881)

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines through the reaction of an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions. The reaction is believed to proceed through a series of steps including Michael addition, cyclization, and oxidation.

Experimental Protocol: Synthesis of 2-Phenylquinoline (Conceptual Reconstruction)

-

Reactants: Aniline, Cinnamaldehyde (as the α,β-unsaturated aldehyde), and an oxidizing agent (often an excess of the aniline or another component of the reaction mixture can serve this role under the harsh reaction conditions).

-

Catalyst: Strong acid, such as hydrochloric acid or sulfuric acid.

-

Procedure: A mixture of aniline and the strong acid is heated. Cinnamaldehyde is then added portion-wise to the heated mixture. The reaction is typically refluxed for several hours.

-

Work-up: After cooling, the reaction mixture is made alkaline to neutralize the acid and precipitate the crude product. The product is then isolated and purified, historically through distillation or recrystallization.

It is important to note that the original 19th-century procedures often involved harsh conditions and resulted in modest yields and complex mixtures of byproducts.

The Pfitzinger Reaction (1886)

The Pfitzinger reaction provides a route to 2-substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.

Experimental Protocol: Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid

-

Reactants: Isatin and Acetophenone.

-

Base: A strong base, such as potassium hydroxide or sodium hydroxide, in a suitable solvent like ethanol.

-

Procedure: Isatin is dissolved in an aqueous or alcoholic solution of the strong base, leading to the opening of the isatin ring to form an isatinic acid salt. Acetophenone is then added to this solution, and the mixture is heated under reflux for an extended period.

-

Work-up: Upon completion, the reaction mixture is cooled and acidified. The acidification causes the precipitation of the 2-phenyl-quinoline-4-carboxylic acid product, which can then be collected by filtration and purified by recrystallization.[1] A modern example of this procedure involves dissolving isatin in a 33% potassium hydroxide solution, adding an ethanol solution of acetophenone, and refluxing for 8 hours. After solvent removal and acidification, the product is obtained by filtration.[1]

Evolution of Synthetic Methodologies

The foundational Doebner-von Miller and Pfitzinger reactions have undergone significant evolution. Modern iterations focus on improving yields, reducing reaction times, and employing milder and more environmentally benign conditions. These advancements include the use of microwave irradiation, solid-acid catalysts, and the development of one-pot, multi-component variations.

| Reaction | Historical Conditions | Modern Advancements | Key Advantages of Modern Methods |

| Doebner-von Miller | Strong mineral acids (HCl, H2SO4), high temperatures, long reaction times. | Lewis acid catalysts (e.g., Sc(OTf)3, SnCl4), microwave-assisted synthesis, solvent-free conditions. | Higher yields, shorter reaction times, improved selectivity, milder conditions. |

| Pfitzinger | Strong bases (KOH, NaOH), prolonged heating. | Microwave-assisted synthesis, use of milder bases, development of one-pot procedures. | Faster reactions, improved yields, greater functional group tolerance. |

The Rise of Biological Significance: A Historical Perspective

While the initial discovery of 2-phenylquinolines was rooted in synthetic exploration, their biological activities soon became a subject of investigation. Early studies in the 20th century on quinoline derivatives, largely spurred by the antimalarial properties of quinine, likely included the screening of various substituted quinolines. However, detailed historical records of the very first biological testing of 2-phenylquinolines are not as readily available as the synthetic reports.

The contemporary importance of the 2-phenylquinoline scaffold in drug discovery is undeniable. Researchers have extensively explored this core for a wide range of therapeutic applications.

Modern Biological Applications of 2-Phenylquinolines

| Therapeutic Area | Mechanism of Action / Target | Example Application |

| Antiviral | Inhibition of viral replication; targeting viral enzymes like helicase. | Broad-spectrum anti-coronavirus activity, including against SARS-CoV-2.[2][3] |

| Anticancer | Histone Deacetylase (HDAC) inhibition. | Development of selective HDAC3 inhibitors for cancer therapy.[4] |

| Antimicrobial | Efflux pump inhibition in bacteria, restoring the efficacy of existing antibiotics. | Overcoming multidrug resistance in pathogens like Staphylococcus aureus. |

| Anti-inflammatory | Modulation of inflammatory pathways. | Development of novel anti-inflammatory agents.[5] |

| Immunomodulatory | Antagonism of immunostimulatory CpG-oligodeoxynucleotides. | Potential for treating autoimmune diseases and certain cancers.[6] |

Signaling Pathways and Experimental Workflows

To visualize the foundational synthetic strategies, the following diagrams illustrate the generalized reaction pathways.

Caption: Generalized Doebner-von Miller Reaction Pathway.

Caption: Generalized Pfitzinger Reaction Pathway.

Conclusion

The discovery of 2-phenylquinolines, born out of the foundational synthetic methodologies of the late 19th century, has laid the groundwork for a rich and diverse field of chemical and medical research. From the harsh reaction conditions of Doebner, von Miller, and Pfitzinger to the sophisticated and targeted synthetic strategies of today, the journey of the 2-phenylquinoline scaffold is a testament to the enduring power of organic synthesis. For researchers and drug development professionals, a deep understanding of this history not only provides context but also inspires the continued exploration and application of this remarkable molecular framework in the quest for new and improved therapeutics and materials.

References

- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Fluoro-2-phenylquinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-phenylquinoline is a fluorinated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. The quinoline core is present in numerous approved drugs, and the introduction of a fluorine atom can significantly enhance a molecule's pharmacological properties. Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability. These characteristics make this compound a valuable building block for the development of novel therapeutic agents.

These application notes provide an overview of the potential uses of this compound in medicinal chemistry, with a focus on its application as an antibacterial agent through the inhibition of the NorA efflux pump in Staphylococcus aureus. Detailed protocols for its synthesis and biological evaluation are also presented.

Synthesis of this compound

The synthesis of this compound can be achieved via the Friedländer annulation, a classic and effective method for constructing the quinoline ring system.[1][2][3][4][5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Experimental Protocol: Friedländer Synthesis of this compound

Materials:

-

2-Amino-5-fluorobenzaldehyde

-

Acetophenone

-

Ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-fluorobenzaldehyde (1 mmol) and acetophenone (1.1 mmol) in ethanol (10 mL).

-

Add a solution of potassium hydroxide (3 mmol) in ethanol (5 mL) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Application in Antibacterial Drug Discovery: NorA Efflux Pump Inhibition

A significant challenge in treating bacterial infections is the emergence of multidrug resistance (MDR). One of the primary mechanisms of MDR in Staphylococcus aureus is the overexpression of efflux pumps, such as NorA, which actively extrude antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. The 2-phenylquinoline scaffold has been identified as a promising core structure for the design of NorA efflux pump inhibitors (EPIs).[6][7][8] By inhibiting the NorA pump, these compounds can restore the activity of conventional antibiotics against resistant strains of S. aureus.

Experimental Protocol: Evaluation of NorA Efflux Pump Inhibition

This protocol describes an ethidium bromide (EtBr) efflux assay to determine the ability of this compound to inhibit the NorA efflux pump in a S. aureus strain that overexpresses the norA gene (e.g., SA-1199B).

Materials:

-

Staphylococcus aureus strain SA-1199B (NorA overexpressing)

-

Tryptic Soy Broth (TSB)

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr)

-

Glucose

-

Reserpine (positive control EPI)

-

This compound (test compound)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate S. aureus SA-1199B in TSB and grow overnight at 37°C with shaking. Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.6).

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.4.

-

EtBr Loading: Add EtBr to the bacterial suspension to a final concentration of 2 µg/mL and incubate at room temperature for 1 hour in the dark to allow for EtBr accumulation.

-

Efflux Assay:

-

Centrifuge the EtBr-loaded cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into the wells of a 96-well black microplate.

-

Add this compound at various concentrations to the wells. Include a positive control (reserpine) and a no-inhibitor control.

-

Initiate efflux by adding glucose to a final concentration of 0.4%.

-

Immediately measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) every minute for 30-60 minutes using a fluorometric microplate reader.

-

-

Data Analysis: A decrease in the rate of fluorescence decline in the presence of this compound compared to the no-inhibitor control indicates inhibition of EtBr efflux. The percentage of efflux inhibition can be calculated.

Quantitative Data

The following table summarizes hypothetical data for the inhibition of the NorA efflux pump by this compound.

| Compound | Concentration (µM) | EtBr Efflux Inhibition (%) |

| This compound | 10 | 35 |

| 25 | 60 | |

| 50 | 85 | |

| Reserpine (Positive Control) | 20 | 90 |

Potential Antiviral and Anticancer Applications

While specific data for this compound is limited, the broader class of 2-phenylquinolines has shown promise as antiviral agents, particularly against coronaviruses. Some derivatives have exhibited potent activity against SARS-CoV-2 helicase (nsp13), a highly conserved enzyme essential for viral replication.[9][10] This suggests that this compound could serve as a scaffold for the development of novel pan-coronavirus inhibitors.

Furthermore, various fluoroquinolone derivatives have been investigated for their anticancer properties, with some demonstrating significant antiproliferative activity against a range of cancer cell lines.[11] The mechanism of action for these compounds is often multifactorial, potentially involving the inhibition of topoisomerase II or modulation of key signaling pathways.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to evaluate the potential anticancer activity of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and doxorubicin for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data

The following table presents hypothetical IC50 values for this compound against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| This compound | MCF-7 (Breast) | 15.2 |

| A549 (Lung) | 22.5 | |

| HeLa (Cervical) | 18.9 | |

| Doxorubicin (Positive Control) | MCF-7 (Breast) | 0.8 |

| A549 (Lung) | 1.2 | |

| HeLa (Cervical) | 0.9 |

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, based on the activities of similar compounds, several potential mechanisms can be proposed.

-

Inhibition of Bacterial Efflux Pumps: As discussed, this is a primary mechanism for its antibacterial activity.

-

Interference with Viral Enzymes: For antiviral applications, it may target essential viral enzymes like helicases or proteases.[9]

-

Modulation of Cancer-Related Signaling Pathways: In cancer cells, it could potentially interfere with key signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer and control cell proliferation, survival, and apoptosis.[12][13]

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for the NorA efflux pump inhibition assay.

Caption: Potential mechanisms of action for this compound.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. Friedlander quinoline synthesis [quimicaorganica.org]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. organicreactions.org [organicreactions.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Document: Studies on 2-phenylquinoline Staphylococcus aureus NorA efflux pump inhibitors: New insights on the C-6 position. (CHEMBL4152305) - ChEMBL [ebi.ac.uk]

- 7. Studies on 2-phenylquinoline Staphylococcus aureus NorA efflux pump inhibitors: New insights on the C-6 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.unipd.it [research.unipd.it]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Roles of PI3K/AKT/mTOR and MAPK/ERK Signaling Pathways in Human Pheochromocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer [mdpi.com]

Application of 6-Fluoro-2-phenylquinoline in Organic Synthesis: A Detailed Overview for Researchers

Introduction

6-Fluoro-2-phenylquinoline is a versatile fluorinated heterocyclic compound that serves as a crucial building block in the landscape of organic synthesis, particularly in the realms of medicinal chemistry and drug development. The incorporation of a fluorine atom at the 6-position of the 2-phenylquinoline scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These attributes make it a privileged scaffold in the design of novel therapeutic agents. This document provides a detailed account of the applications of this compound in organic synthesis, complete with experimental protocols, quantitative data, and visual diagrams to aid researchers in its effective utilization.

Synthetic Applications and Methodologies

The this compound core can be synthesized and functionalized through various established and modern synthetic methodologies. The primary route to the core structure often involves the Friedländer annulation or the Doebner reaction. Once formed, the scaffold can be further elaborated using contemporary cross-coupling and functionalization techniques.

Synthesis of the this compound Scaffold

A common method for the synthesis of the key intermediate, this compound-4-carboxylic acid, is a variation of the Doebner reaction.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-6-fluoroquinoline-4-carboxylic acid [1]

-

Materials: 4-chlorobenzaldehyde (0.01 mole), freshly distilled pyruvic acid (0.01 mole, 0.88 g), absolute ethyl alcohol (50 ml), 4-fluoroaniline (0.01 mole).

-

Procedure:

-

A mixture of 4-chlorobenzaldehyde (0.01 mole), freshly distilled pyruvic acid (0.01 mole), and absolute ethyl alcohol (25 ml) is refluxed to its boiling point on a water bath.

-

A solution of 4-fluoroaniline (0.01 mole) in absolute ethyl alcohol (25 ml) is added slowly with frequent shaking.

-

The reaction mixture is refluxed for 3 hours and then allowed to stand overnight.

-

The resulting solid product is filtered and recrystallized from ethanol.

-

| Reactants | Product | Yield (%) |

| 4-chlorobenzaldehyde, pyruvic acid, 4-fluoroaniline | 2-(4-chlorophenyl)-6-fluoroquinoline-4-carboxylic acid | 70-80[1] |

Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality at the 4-position of the quinoline ring serves as a versatile handle for further derivatization, most commonly through the formation of amides and esters.

Experimental Protocol: General procedure for the synthesis of 2-(substituted-phenyl)-6-fluoroquinoline-4-carbohydrazide [1]

-

Materials: 2-(substituted-phenyl)-6-fluoroquinoline-4-carboxylic acid (0.001 mole), dioxane (40 ml), thionyl chloride (10 ml).

-

Procedure:

-

A mixture of the carboxylic acid (0.001 mole) in dioxane (40 ml) and thionyl chloride (10 ml) is refluxed at 60-70 °C for 3 hours.

-

Excess thionyl chloride is removed by distillation.

-

The resulting acid chloride is then treated with hydrazine hydrate to yield the corresponding carbohydrazide.

-

| Starting Material | Product |

| 2-(substituted-phenyl)-6-fluoroquinoline-4-carboxylic acid | 2-(substituted-phenyl)-6-fluoroquinoline-4-carbohydrazide |

The carboxylic acid can be coupled with various amines to generate a library of amide derivatives. Standard peptide coupling reagents can be employed for this transformation.

Experimental Protocol: General Amide Coupling using EDC/HOBt [2]

-

Materials: this compound-4-carboxylic acid (1.0 equiv), desired amine (1.2 equiv), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv), 1-Hydroxybenzotriazole (HOBt) (catalytic amount), Diisopropylethylamine (DIPEA) (2.0 equiv), Acetonitrile (solvent).

-

Procedure:

-

To a stirred solution of the amine and carboxylic acid in acetonitrile, add EDC, HOBt, and DIPEA.

-

Stir the resulting mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure and purify by column chromatography.

-

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for introducing aryl or heteroaryl substituents onto the quinoline scaffold. This typically requires prior halogenation of the quinoline ring, for example, at the 4-position by converting the hydroxyl group of the tautomeric quinolone form to a chloride.

Workflow for Suzuki-Miyaura Coupling

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Chloroquinolines [3]

-

Materials: 4-Chloro-6-fluoro-2-phenylquinoline (1.0 equiv), Arylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), Base (e.g., K₂CO₃, 2.0 equiv), Solvent (e.g., Toluene/Water or Dioxane/Water).

-

Procedure:

-

To a degassed mixture of the solvent and base, add the 4-chloro-6-fluoro-2-phenylquinoline, arylboronic acid, and palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

C-H Activation/Arylation

Direct C-H activation is an increasingly important strategy for the functionalization of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling methods.

Workflow for C-H Arylation

Applications in Drug Discovery and Chemical Biology

Derivatives of this compound have shown significant potential in various therapeutic areas, acting on a range of biological targets.

Anticancer Agents

Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[4]

Signaling Pathway of HDAC Inhibition

| Compound Type | Biological Target | Activity Data (IC₅₀) | Reference |

| 2-Phenylquinoline-4-carboxylic acid hydroxamic acids | HDAC3 | 24.45 µM (for D28) | [4] |

The planar aromatic system of the quinoline scaffold is well-suited for interaction with G-quadruplex DNA structures, which are found in telomeres and oncogene promoters, making them attractive targets for anticancer drug design.[3]

Mechanism of G-Quadruplex Stabilization

| Compound | Target | IC₅₀ (HeLa cells) | Reference |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | G-Quadruplex | 0.50 µM | [3] |

Antiviral Agents

Derivatives of 2-phenylquinoline have demonstrated broad-spectrum anti-coronavirus activity, with the SARS-CoV-2 helicase (nsp13) being identified as a potential molecular target.

Proposed Antiviral Mechanism

| Compound Class | Virus Target | Biological Target | EC₅₀ Range | Reference |

| 2-Phenylquinolines | HCoV-229E, HCoV-OC43 | SARS-CoV-2 Helicase (nsp13) | 0.2 to 9.4 µM |

Antimicrobial and Antitubercular Agents

Functionalization of the this compound scaffold, for instance by introducing a 4-amino-1,2,4-triazole-3-thiol moiety at the 4-position, has led to compounds with notable antimicrobial and antitubercular activities.[1]

Summary of Antimicrobial Activity

| Compound Class | Target Organisms |

| 4-amino-5-[6-fluoro-2-(substituted-phenyl)-quinolin-4-yl]-4H-1,2,4-triazole-3-thiols | S. pyogenes, S. aureus, E. coli, P. aeruginosa, M. tuberculosis |

This compound is a highly valuable scaffold in organic synthesis, offering a gateway to a diverse array of functionalized molecules with significant biological potential. Its utility is demonstrated in its straightforward synthesis and the ease of its derivatization through modern synthetic methods. The resulting compounds have shown promise as anticancer, antiviral, and antimicrobial agents, highlighting the importance of this fluorinated quinoline in the ongoing quest for new and effective therapeutics. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers looking to exploit the synthetic versatility of this compound.

References

- 1. G-quadruplexes and G-quadruplex ligands: targets and tools in antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex [mdpi.com]

- 3. glycomindsynth.com [glycomindsynth.com]

- 4. Design and synthesis of fluoroquinophenoxazines that interact with human telomeric G-quadruplexes and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-Fluoro-2-phenylquinoline as a Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-phenylquinoline is a fluorinated heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. The incorporation of a fluorine atom at the 6-position of the quinoline ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The 2-phenyl substitution provides a key structural motif for interaction with various biological targets. This document provides an overview of the applications of this compound as a building block for pharmaceuticals, including its synthesis, biological activities, and potential mechanisms of action.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their drug-like characteristics. The fluorine substitution generally increases lipophilicity, which can influence cell membrane permeability and target engagement.

| Property | Value (for this compound) | Reference |

| Molecular Formula | C₁₅H₁₀FN | N/A |

| Molecular Weight | 223.25 g/mol | N/A |

| Appearance | Off-white to yellow solid | N/A |

| Melting Point | 98-102 °C | N/A |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol | N/A |

Synthesis of this compound

The most common and versatile method for the synthesis of 2-substituted quinolines is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Experimental Protocol: Friedländer Synthesis of this compound

This protocol is a generalized procedure based on established Friedländer synthesis methodologies.

Materials:

-

2-Amino-5-fluorobenzaldehyde

-

Acetophenone

-

Ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-fluorobenzaldehyde (1.0 eq) and acetophenone (1.2 eq) in ethanol.

-

Add a solution of potassium hydroxide (2.0 eq) in ethanol dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture with 1N HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Applications in Drug Discovery

The this compound scaffold has been incorporated into molecules with a range of biological activities, including anticancer, antibacterial, and antiviral properties.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the inhibition of key enzymes involved in cancer cell proliferation and survival.

| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390) | Clone A human colon tumor | ~50 µM | [1] |

| Quinoline-based dihydrazone derivative 3b | MCF-7 (Breast) | 7.016 µM | [2] |

| Quinoline-based dihydrazone derivative 3c | MCF-7 (Breast) | 7.05 µM | [2] |

| 6,8-diphenylquinoline | HT29 (Colon Adenocarcinoma) | Lower than 5-FU | [3] |

One of the proposed anticancer mechanisms for certain quinoline derivatives is the targeting of G-quadruplex structures in telomeres, leading to the inhibition of telomerase and induction of apoptosis.

Antibacterial Activity

The 2-phenylquinoline scaffold has been investigated for its potential to combat antibiotic resistance, particularly through the inhibition of bacterial efflux pumps. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy.

| Compound/Derivative | Bacterial Strain | Activity (MIC/Fold Reduction in MIC of Ciprofloxacin) | Reference |

| 2-Phenylquinoline derivatives | Staphylococcus aureus (NorA overexpressing) | Potent inhibitors | [4] |

| Methoxy-2-phenylquinoline derivatives 3b and 7d | Staphylococcus aureus (NorA overexpressing) | Restoration of ciprofloxacin MIC at low concentrations | [5] |

| Quinoline-2-one derivative 6c | MRSA | 0.75 µg/mL | [4] |

| Quinoline-2-one derivative 6c | VRE | 0.75 µg/mL | [4] |

The inhibition of efflux pumps like NorA in Staphylococcus aureus by 2-phenylquinoline derivatives can restore the activity of conventional antibiotics.

Antiviral Activity

Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents, including activity against coronaviruses.

| Compound/Derivative | Virus | Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Reference |

| 2-Phenylquinoline scaffold hit | SARS-CoV-2 | 6 µM | 18 µM | [6] |

| Promising 2-phenylquinoline congeners | HCoV-229E and HCoV-OC43 | 0.2 to 9.4 µM | >100 µM | [6] |